Cas no 122647-32-9 (Ibutilide fumarate)

Ibutilide fumarate 化学的及び物理的性質
名前と識別子
-
- Ibutilide fumarate
- Ibutibide Fumarate
- IBUTILIDE FUMRTATE
- N-[4-[4-(ethyl-heptyl-amino)-1-hydroxy-butyl]phenyl]methanesulfonamide fumarate
- Ibutilide hemifumarate salt
- Ibutilide Hemifumarate
- U70226E
- U-70226E
- (±)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]-methanesulfonamide hemifumarate salt
- Corvert
- D00648
- Corvert (tn)
- Ibutilide fumarate (usan)
- Ibutilide fumarate, >=99%
- Ibutilide heMifuMarate salt, 99%
- Ibutilide Fumarate [USAN]
- U 70226E
- (+-)-4'-(4-(Ethylheptylamino)-1-hydroxybutyl)methanesulfonanilide fumarate (2:1) (salt)
- (+-)-4'-(4-(Ethylheptylamino)-1-hydroxybutyl)methanesulfoanilide (E)-2-butenedioate (2:1)
- (+-)-N-(4-(4-(Ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide (E)-butenedioate
- Methanesulfonamide, N-(4-(4-(ethylheptylamino)-1-hy
- Ibutilide fumarate (USP)
- Q27272695
- A11958
- (+/-)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]-methanesulfonamide hemifumarate salt
- bis(N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide) fumarate
- SCHEMBL42073
- Methanesulfonamide, N-[4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl]-, (2E)-2-butenedioate (2:1)
- IBUTILIDE FUMARATE [MI]
- Ibutilide (fumarate)
- s2118
- Ibutilide hemifumarate salt, >=98% (HPLC)
- Bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide),but-2-enedioicacid
- N-(4-(4-(ETHYLHEPTYLAMINO)-1-HYDROXYBUTYL)PHENYL)METHANESULFONAMIDE (E)-2-BUTENEDIOATE (2:1 SALT)
- DTXCID1028578
- 122647-32-9
- IBUTILIDE FUMARATE [USP MONOGRAPH]
- Tox21_113006
- CCG-220685
- Corvert Fumarate
- IBUTILIDE FUMARATE (MART.)
- IBUTILIDE FUMARATE [ORANGE BOOK]
- IBUTILIDE FUMARATE (USP-RS)
- bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide); but-2-enedioic acid
- A804940
- HMS3714I11
- (+/-)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide hemifumarate
- IBUTILIDE FUMARATE (USP MONOGRAPH)
- METHANESULFONAMIDE, N-(4-(4-(ETHYLHEPTYLAMINO)-1-HYDROXYBUTYL)PHENYL)-, (+/-)-, (E)-2-BUTENEDIOATE (2:1) (SALT)
- AKOS015896070
- IBUTILIDE FUMARATE [MART.]
- (E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
- CAS-122647-32-9
- CHEBI:5857
- MFCD01715410
- Z1541759252
- IBUTILIDE FUMARATE [VANDF]
- Ibutilide fumarate, United States Pharmacopeia (USP) Reference Standard, monograph mol wt. 885.23 ([(C20H36N2O3S)2 . C4H4O4])
- 9L5X4M5L6I
- N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide hemifumarate
- CHEMBL2355456
- SW220114-1
- Bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide), but-2-enedioic acid
- UNII-9L5X4M5L6I
- DTXSID8048652
- BCP13494
- HSDB 7926
- AS-15378
- NCGC00181771-01
- 1807940-66-4
- IBUTILIDE FUMARATE [USP-RS]
- IBUTILIDE FUMARATE [WHO-DD]
- Methanesulfonamide, N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)-, (+-)-, (E)-2-butenedioate (2:1) (salt)
- (+/-)-4'-(4-(ETHYLHEPTYLAMINO)-1-HYDROXYBUTYL)METHANESULFONANILIDE FUMARATE (2:1) (SALT)
- (+-)-4'-(4-(Ethylheptylamino)-1-hydroxybutyl)methanesulfonanilide Fumarate(2:1)(salt)
- EN300-122354
- HMS3884N07
-
- MDL: MFCD01715410
- インチ: 1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
- InChIKey: PCIOHQNIRPWFMV-WXXKFALUSA-N
- ほほえんだ: S(C([H])([H])[H])(N([H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])O[H])(=O)=O.S(C([H])([H])[H])(N([H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])O[H])(=O)=O.O([H])C(/C(/[H])=C(\[H])/C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 884.50000
- どういたいしつりょう: 500.255622
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 14
- 重原子数: 60
- 回転可能化学結合数: 30
- 複雑さ: 561
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 231
じっけんとくせい
- ゆうかいてん: 116-118°C
- ふってん: 522.4°C at 760 mmHg
- フラッシュポイント: 269.7 °C
- ようかいど: H2O: >20mg/mL
- PSA: 230.64000
- LogP: 10.34740
- 最大波長(λmax): 267(EtOH)(lit.)
- マーカー: 4883
Ibutilide fumarate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22
- RTECS番号:PB0475700
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ibutilide fumarate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15962-10mg |
Ibutilide Fumarate |
122647-32-9 | 98% | 10mg |
¥441.00 | 2023-09-09 | |
TRC | I155400-10mg |
Ibutilide Fumarate |
122647-32-9 | 10mg |
$ 114.00 | 2023-09-07 | ||
TRC | I155400-5mg |
Ibutilide Fumarate |
122647-32-9 | 5mg |
$ 63.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0946-100mg |
Ibutilide fumarate |
122647-32-9 | 98.0%(LC&N) | 100mg |
¥1790.0 | 2022-06-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6541-50 mg |
Ibutilide Fumarate |
122647-32-9 | 99.68% | 50mg |
¥1772.00 | 2022-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56358-25mg |
Ibutilide hemifumarate salt, 99% |
122647-32-9 | 99% | 25mg |
¥3464.00 | 2023-03-01 | |
Ambeed | A179082-250mg |
N-(4-(4-(Ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide hemifumarate |
122647-32-9 | 98% | 250mg |
$422.0 | 2025-02-22 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56358-100mg |
Ibutilide hemifumarate salt, 99% |
122647-32-9 | 99% | 100mg |
¥12500.00 | 2023-03-01 | |
eNovation Chemicals LLC | Y1002699-1g |
Ibutilide fumarate |
122647-32-9 | 95% | 1g |
$600 | 2024-07-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0946-20MG |
Ibutilide Hemifumarate |
122647-32-9 | >98.0%(HPLC)(N) | 20MG |
¥535.00 | 2022-06-16 |
Ibutilide fumarate 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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2. Back matter
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
Ibutilide fumarateに関する追加情報
Introduction to Ibutilide Fumarate (CAS No: 122647-32-9)
Ibutilide fumarate, a compound with the chemical name Ibutilide fumarate and the CAS number CAS no122647-32-9, is a significant pharmaceutical agent widely recognized for its role in the management of cardiac arrhythmias. This compound belongs to the class of class III antiarrhythmic drugs, which are primarily used to treat atrial and ventricular arrhythmias by inhibiting the delayed rectifier potassium channels in cardiac cells. The unique chemical structure of ibutilide fumarate contributes to its efficacy and selectivity in modulating cardiac electrical activity.
The pharmacological properties of ibutilide fumarate have been extensively studied in various clinical trials and research settings. Its mechanism of action involves the selective blockade of potassium currents, particularly the IKr current, which is crucial for the repolarization phase of cardiac action potentials. This selective inhibition leads to a prolongation of the action potential duration and effective refractory period, thereby stabilizing cardiac rhythm. The compound's ability to target specific ion channels makes it a valuable tool in the treatment of both supraventricular and ventricular arrhythmias.
Recent advancements in the field of electropharmacology have further highlighted the significance of ibutilide fumarate. Studies have demonstrated its efficacy in patients with atrial fibrillation and atrial flutter, where it has shown superior outcomes compared to other antiarrhythmic agents. The compound's rapid onset of action and short half-life make it particularly suitable for acute treatment scenarios, allowing for timely intervention in patients experiencing arrhythmias.
The chemical synthesis of ibutilide fumarate involves a series of well-defined steps that ensure high purity and yield. The process typically begins with the preparation of key intermediates, followed by their functionalization to achieve the desired pharmacophore. The use of fumarate as a salt form enhances the solubility and bioavailability of ibutilide, making it more effective when administered orally or intravenously. Advanced synthetic methodologies have been developed to optimize the production process, ensuring that the final product meets stringent pharmaceutical standards.
In clinical practice, ibutilide fumarate is often administered intravenously due to its rapid absorption and onset of action. The typical dosage regimen is carefully titrated based on patient response and renal function to minimize adverse effects. Common side effects include transient hypotension, bradycardia, and torsades de pointes, which underscores the importance of close monitoring during administration. Despite these potential side effects, ibutilide fumarate remains a first-line treatment option for many patients with acute arrhythmias.
Research into ibutilide fumarate continues to evolve, with ongoing studies exploring its potential in treating other cardiovascular conditions beyond arrhythmias. Investigational work has examined its effects on myocardial ischemia and reperfusion injury, suggesting that it may have protective properties against cardiac damage. Additionally, efforts are being made to develop novel formulations that could improve its pharmacokinetic profile and reduce side effects.
The regulatory landscape for ibutilide fumarate is governed by stringent guidelines set forth by global health authorities such as the FDA and EMA. These regulations ensure that the drug is safe and effective for patient use, with rigorous testing conducted during preclinical and clinical phases. Compliance with these standards is essential for maintaining the integrity of pharmaceutical products like ibutilide fumarate.
The future prospects for ibutilide fumarate are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems and combination therapies may further enhance its efficacy and safety profile. As our understanding of cardiac electrophysiology continues to grow, so too will our ability to leverage compounds like ibutilide fumarate to improve patient outcomes.
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